(S,S)-TAPI-1

Description

BenchChem offers high-quality (S,S)-TAPI-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-TAPI-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H37N5O5 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

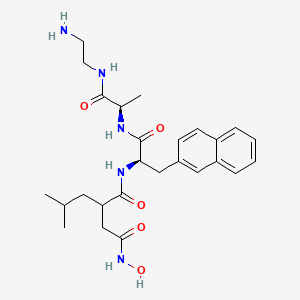

N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m1/s1 |

InChI Key |

AWNBSWDIOCXWJW-PNWAUMQTSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCCN)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN |

Origin of Product |

United States |

Foundational & Exploratory

(S,S)-TAPI-1: A Technical Guide to its Mechanism of Action as a TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1, an isomer of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor TAPI-1, is a potent metalloproteinase inhibitor. TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key enzyme responsible for the ectodomain shedding of a variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, (S,S)-TAPI-1 modulates critical signaling pathways involved in inflammation, cell proliferation, and migration. This technical guide provides an in-depth overview of the mechanism of action of (S,S)-TAPI-1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of TACE/ADAM17

(S,S)-TAPI-1 is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of TACE and other metalloproteinases. This interaction blocks the proteolytic activity of the enzyme, thereby preventing the shedding of its substrates from the cell surface.[1] The primary target of (S,S)-TAPI-1 is TACE (ADAM17), a member of the ADAM family of transmembrane proteases. TACE plays a crucial role in releasing the soluble, active form of TNF-α from its membrane-bound precursor.[2] Inhibition of this process is a key aspect of the anti-inflammatory effects of (S,S)-TAPI-1.

Beyond TACE, TAPI-1 has been shown to inhibit other matrix metalloproteinases (MMPs), indicating that it is a broad-spectrum metalloproteinase inhibitor.[2] The specific selectivity profile of the (S,S)-isomer is not extensively characterized in publicly available literature; therefore, the following quantitative data largely pertains to the racemic mixture "TAPI-1," unless otherwise specified.

Quantitative Data

Inhibitory Activity of (S,S)-TAPI-1 on sAPPα Shedding

(S,S)-TAPI-1 has been shown to inhibit the shedding of the soluble amyloid precursor protein α (sAPPα), a process mediated by α-secretases, including TACE.

| Condition | Target Cell/System | IC50 (µM) | Reference |

| M3-stimulated sAPPα release | TACE-overexpressing cells | 0.92 | [1] |

| M3-stimulated sAPPα release | Non-TACE-overexpressing cells | 3.61 | [1] |

| Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 |

Inhibitory Activity of TAPI-1 on Cytokine and Receptor Shedding

The following data pertains to the racemic mixture, TAPI-1.

| Substrate | Cell Line | IC50 (µM) |

| TNF-α | THP-1 monocytes | Not specified |

| p60 TNFR | THP-1 monocytes | Not specified |

| IL-6R | THP-1 monocytes | Not specified |

Affected Signaling Pathways

Inhibition of TACE by (S,S)-TAPI-1 leads to the modulation of downstream signaling pathways that are dependent on the release of TACE substrates. Two key pathways are the Amphiregulin (AREG)/Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

AREG/EGFR/ERK Signaling Pathway

TACE is responsible for the shedding of EGFR ligands, such as Amphiregulin (AREG). The inhibition of TACE by TAPI-1 prevents the release of soluble AREG, leading to the deactivation of the EGFR/ERK signaling cascade. This pathway is crucial for cell proliferation and survival.

NF-κB Signaling Pathway

TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway. This is achieved by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

Experimental Protocols

In Vitro TACE Inhibition Assay (Fluorogenic)

This protocol describes a general method for measuring the inhibitory activity of (S,S)-TAPI-1 against recombinant TACE using a fluorogenic substrate.

Materials:

-

Recombinant human TACE/ADAM17

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

(S,S)-TAPI-1

-

DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO.

-

Create a serial dilution of (S,S)-TAPI-1 in assay buffer.

-

Add 20 µL of diluted (S,S)-TAPI-1 or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

-

Add 60 µL of recombinant TACE (at a final concentration of e.g., 10 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate (at a final concentration of e.g., 10 µM).

-

Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the (S,S)-TAPI-1 concentration and determine the IC50 value using a suitable nonlinear regression model.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of (S,S)-TAPI-1 on cell viability.

Materials:

-

Cells of interest (e.g., THP-1, HEK293)

-

Complete cell culture medium

-

(S,S)-TAPI-1

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in the opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Prepare serial dilutions of (S,S)-TAPI-1 in complete culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Remove the old medium and add 100 µL of the medium containing different concentrations of (S,S)-TAPI-1 or vehicle control to the wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-p65 NF-κB

This protocol describes the detection of phosphorylated p65 NF-κB in cell lysates by Western blotting to assess the effect of TAPI-1 on NF-κB activation.

Materials:

-

Cells of interest

-

(S,S)-TAPI-1

-

Stimulant (e.g., TNF-α, LPS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of (S,S)-TAPI-1 for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total p65 and a loading control to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of (S,S)-TAPI-1 in a cell-based assay.

Conclusion

(S,S)-TAPI-1 is a valuable research tool for investigating the roles of TACE/ADAM17 and other metalloproteinases in various physiological and pathological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a potent modulator of inflammatory and proliferative pathways. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting experiments utilizing this inhibitor. Further characterization of the selectivity profile of the (S,S)-isomer will be crucial for a more precise understanding of its biological effects.

References

(S,S)-TAPI-1 as an ADAM17/TACE Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S,S)-TAPI-1, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document details the mechanism of action of ADAM17, the inhibitory properties of (S,S)-TAPI-1, comprehensive experimental protocols for its characterization, and its effects on relevant signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and application in a research and drug development context.

Introduction to ADAM17/TACE

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a crucial role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, and their receptors.[1] One of the most notable substrates of ADAM17 is the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), which led to its initial designation as TACE.

The shedding activity of ADAM17 is a critical regulatory step in numerous physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases.[1][2] Dysregulation of ADAM17 activity has been implicated in the pathogenesis of various inflammatory conditions and cancers, making it a significant therapeutic target.[2] ADAM17's substrate repertoire is extensive, and its activity is tightly regulated through various mechanisms, including phosphorylation and interaction with regulatory proteins like iRhoms.[1]

(S,S)-TAPI-1: An Inhibitor of ADAM17

(S,S)-TAPI-1 is a stereoisomer of the broader metalloproteinase inhibitor TAPI-1. It functions as a competitive inhibitor of ADAM17 by chelating the zinc ion within the enzyme's catalytic domain, thereby blocking its proteolytic activity. While TAPI-1 is known to inhibit a range of matrix metalloproteinases (MMPs), the (S,S) isomer has been investigated for its specific effects on ADAM17-mediated processes.

Chemical Structure

-

IUPAC Name: N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

-

Molecular Formula: C₂₆H₃₇N₅O₅

-

Molecular Weight: 499.6 g/mol

Quantitative Inhibitory Data

The inhibitory potency of (S,S)-TAPI-1 against ADAM17 has been determined in various cellular contexts. The following table summarizes the available IC₅₀ values.

| Target Enzyme | Assay System | IC₅₀ (µM) | Reference |

| ADAM17/TACE | Muscarinic acetylcholine receptor M3-stimulated sAPPα release | 3.61 | |

| ADAM17/TACE | TACE-dependent sAPPα release in TACE-overexpressing cells | 0.92 | |

| ADAM17/TACE | sAPPα release in non-TACE-overexpressing cells | 8.09 |

Experimental Protocols

In Vitro ADAM17 Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the in vitro inhibitory activity of (S,S)-TAPI-1 against purified ADAM17 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAM17/TACE

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

-

Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

-

(S,S)-TAPI-1

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO.

-

Create a serial dilution of (S,S)-TAPI-1 in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Dilute recombinant ADAM17 to a working concentration of 0.2 ng/µL in Assay Buffer.

-

Dilute the fluorogenic substrate to a working concentration of 20 µM in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted ADAM17 solution to each well.

-

Add a corresponding volume of the diluted (S,S)-TAPI-1 or vehicle control (Assay Buffer with DMSO) to the wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.

-

Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C using a fluorescent plate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for In Vitro ADAM17 Inhibition Assay:

Caption: Workflow of the in vitro ADAM17 enzyme inhibition assay.

Cell-Based ADAM17 Shedding Assay

This protocol outlines a general procedure to assess the effect of (S,S)-TAPI-1 on the shedding of an ADAM17 substrate from cultured cells.

Materials:

-

Cell line expressing the ADAM17 substrate of interest (e.g., HEK293 cells transfected with a substrate)

-

Cell culture medium and supplements

-

(S,S)-TAPI-1

-

Phorbol 12-myristate 13-acetate (PMA) or another ADAM17 activator

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Antibodies for Western blot (primary antibody against the shed ectodomain and a loading control)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed cells in appropriate culture plates and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of (S,S)-TAPI-1 or vehicle control (DMSO) in serum-free medium for 1 hour at 37°C.

-

Stimulate ADAM17 activity by adding an activator (e.g., PMA at a final concentration of 100 nM) and incubate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the total protein concentration of the cell lysates using a BCA assay.

-

Analyze the collected supernatant for the presence of the shed ectodomain by Western blot.

-

Analyze the cell lysates for the expression of the full-length substrate and a loading control (e.g., GAPDH or β-actin) by Western blot.

-

Quantify the band intensities to determine the extent of shedding inhibition by (S,S)-TAPI-1.

Workflow for Cell-Based Shedding Assay:

Caption: Workflow of the cell-based ADAM17 shedding assay.

Synthesis and Characterization of (S,S)-TAPI-1

Purification: A common method for purifying chiral compounds like (S,S)-TAPI-1 involves recrystallization. For a similar compound, (S,S)-N-(1-ethoxycarbonyl-3-phenylpropyl)alanine, a process of suspending the impure product in water, heating to dissolve, filtering insoluble impurities, and then cooling to precipitate the pure product has been described. This or similar recrystallization techniques with appropriate solvent systems, or preparative HPLC, would be suitable for the purification of (S,S)-TAPI-1.

Characterization: The identity and purity of synthesized (S,S)-TAPI-1 should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

ADAM17 Signaling Pathways

ADAM17 is a key regulator of multiple signaling pathways by controlling the availability of ligands and receptors at the cell surface. Inhibition of ADAM17 with (S,S)-TAPI-1 can therefore modulate these pathways.

EGFR Signaling Pathway

ADAM17 cleaves and releases several ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). The released ligands then bind to and activate EGFR, initiating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration. By inhibiting ADAM17, (S,S)-TAPI-1 can block the release of these EGFR ligands, thereby downregulating EGFR signaling.

ADAM17-Mediated EGFR Signaling Pathway:

Caption: Inhibition of ADAM17 by (S,S)-TAPI-1 blocks EGFR ligand shedding.

TNF-α Signaling Pathway

ADAM17 is the primary enzyme responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, activating signaling pathways such as NF-κB and MAPK, leading to an inflammatory response. (S,S)-TAPI-1, by inhibiting ADAM17, can reduce the levels of soluble TNF-α, thereby attenuating TNF-α-mediated inflammation.

ADAM17-Mediated TNF-α Signaling Pathway:

Caption: Inhibition of ADAM17 by (S,S)-TAPI-1 reduces soluble TNF-α production.

Conclusion

(S,S)-TAPI-1 serves as a valuable research tool for investigating the roles of ADAM17 in various biological processes. Its ability to inhibit the shedding of key signaling molecules makes it relevant for studies in inflammation, oncology, and other disease areas. This technical guide provides a foundation for researchers to design and execute experiments involving (S,S)-TAPI-1, with a clear understanding of its mechanism of action and the methodologies for its characterization and use. Further research into the specific selectivity profile of (S,S)-TAPI-1 will be beneficial for its application as a more targeted chemical probe.

References

(S,S)-TAPI-1 Inhibition of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a stereoisomer of the broader compound TAPI-1, a potent inhibitor of both matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE)[1][2]. As a hydroxamate-based inhibitor, its mechanism of action involves chelation of the zinc ion essential for the catalytic activity of these enzymes. This technical guide provides an in-depth overview of the inhibitory action of (S,S)-TAPI-1, focusing on its role in modulating MMP activity, relevant signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Inhibitory Activity of TAPI-1

Quantitative data on the specific inhibitory activity of the (S,S)-TAPI-1 isomer against a broad range of individual matrix metalloproteinases is not extensively available in the public domain. However, TAPI-1, as a general compound, is known to be a broad-spectrum MMP inhibitor[3]. The available data primarily focuses on its potent inhibition of TACE/ADAM17.

The inhibitory effects of TAPI-1 have been quantified in the context of TACE-mediated shedding of various cell surface proteins. For instance, TAPI-1 inhibits the cleavage of TNF-α, the p60 TNF receptor (TNFRI), and the p80 TNF receptor (TNFRII) with IC50 values in the micromolar range[4]. It also blocks the shedding of the Interleukin-6 receptor (IL-6R).

Specifically for the (S,S)-TAPI-1 isomer, its inhibitory activity has been characterized in the context of TACE-dependent amyloid precursor protein (APP) processing. (S,S)-TAPI-1 has been shown to inhibit the muscarinic acetylcholine receptor M3-stimulated release of the soluble APP ectodomain (sAPPα) with an IC50 of 3.61 µM. It also inhibits TACE-dependent sAPPα release in TACE-overexpressing cells with an IC50 of 0.92 µM, and constitutive sAPPα release in non-TACE-overexpressing cells with an IC50 of 8.09 µM.

| Target Process | Cell Line/System | Inhibitor | IC50 (µM) |

| M3-stimulated sAPPα release | HEK293 cells expressing M3 receptors | (S,S)-TAPI-1 | 3.61 |

| TACE-dependent sAPPα release | TACE-overexpressing cells | (S,S)-TAPI-1 | 0.92 |

| Constitutive sAPPα release | Non-TACE-overexpressing cells | (S,S)-TAPI-1 | 8.09 |

| TNF-α, TNFRI, TNFRII cleavage | Various | TAPI-1 | 5 - 100 |

Note: The IC50 values for TNF-α, TNFRI, and TNFRII cleavage are for the general TAPI-1 compound, as specific data for the (S,S)-isomer was not available.

Signaling Pathway Inhibition

The inhibition of TACE/ADAM17 by (S,S)-TAPI-1 has significant downstream effects on cellular signaling, most notably on the Epidermal Growth Factor Receptor (EGFR) pathway. TACE is responsible for the proteolytic shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), from the cell surface. The released soluble ligands can then bind to and activate EGFR, leading to a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. By inhibiting TACE, (S,S)-TAPI-1 prevents the release of these EGFR ligands, thereby downregulating EGFR signaling.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of (S,S)-TAPI-1 against a specific MMP using a fluorogenic substrate.

1. Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

(S,S)-TAPI-1

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

96-well black microplate

-

Fluorescence microplate reader

2. Procedure:

-

Activation of Pro-MMP (if necessary):

-

If using a pro-MMP (zymogen), activate it by incubating with APMA (final concentration 1-2 mM) at 37°C for 1-2 hours. The activation time may vary depending on the specific MMP.

-

-

Preparation of (S,S)-TAPI-1 Dilutions:

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

(S,S)-TAPI-1 solution at various concentrations (or vehicle control)

-

Activated MMP enzyme solution

-

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

-

Monitor the increase in fluorescence intensity over time (kinetic measurement). Data is typically collected every 1-5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of (S,S)-TAPI-1 that causes 50% inhibition of the MMP activity.

-

Conclusion

(S,S)-TAPI-1 is a potent dual inhibitor of matrix metalloproteinases and TACE/ADAM17. Its ability to modulate the activity of these key enzymes makes it a valuable tool for researchers studying the roles of MMPs and TACE in various physiological and pathological processes. The inhibition of TACE-mediated EGFR ligand shedding highlights its potential to interfere with critical cell signaling pathways involved in cancer and inflammation. Further research to elucidate the specific inhibitory profile of (S,S)-TAPI-1 against a wider range of individual MMPs will be crucial for a more complete understanding of its biological activities and therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of (S,S)-TAPI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs). This document details the discovery, stereoselective synthesis, and biological activity of (S,S)-TAPI-1, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Introduction: The Emergence of (S,S)-TAPI-1

(S,S)-TAPI-1 is a specific stereoisomer of the broader metalloproteinase inhibitor, TAPI-1. The development of TAPI-1 was a progression from its structural analog, TAPI-0, with the goal of improving stability in serum. TAPI-1, and by extension its isomers, functions by blocking the shedding of various cell surface proteins, a process critical in numerous physiological and pathological states.[1] This includes the inhibition of TACE, the enzyme responsible for releasing the pro-inflammatory cytokine TNF-α, and a range of MMPs involved in tissue remodeling.

The isolation and characterization of the (S,S) stereoisomer represent a refinement in the pursuit of more specific and potent therapeutic agents. The precise three-dimensional arrangement of atoms in (S,S)-TAPI-1 is critical for its interaction with the active sites of its target enzymes, influencing its efficacy and selectivity. This guide will delve into the specifics of this important molecule.

Mechanism of Action: Targeting Key Mediators of Inflammation and Tissue Remodeling

(S,S)-TAPI-1 exerts its biological effects primarily through the inhibition of two key enzyme families: ADAMs (A Disintegrin and Metalloproteinase), particularly ADAM17 (TACE), and Matrix Metalloproteinases (MMPs). These enzymes play crucial roles in a variety of cellular processes, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer.

Inhibition of TACE and Cytokine Shedding

TACE is a membrane-bound sheddase that cleaves the extracellular domain of a wide array of transmembrane proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α). The release of soluble TNF-α is a critical step in the inflammatory cascade. (S,S)-TAPI-1, as a hydroxamic acid-based inhibitor, chelates the zinc ion within the catalytic domain of TACE, thereby blocking its proteolytic activity.[2] This inhibition prevents the shedding of pro-TNF-α and other TACE substrates, such as L-selectin and the p55 TNF-α receptor.[3]

The signaling pathway affected by (S,S)-TAPI-1 is illustrated below:

Inhibition of Matrix Metalloproteinases (MMPs)

(S,S)-TAPI-1 also demonstrates inhibitory activity against various members of the MMP family. MMPs are zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for normal physiological processes like wound healing and development, their overexpression is linked to diseases such as arthritis and cancer metastasis. The inhibitory action of (S,S)-TAPI-1 on MMPs contributes to its potential therapeutic applications in these areas.

Quantitative Biological Data

| Target | Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |

| sAPPα Release (Constitutive) | (S,S)-TAPI-1 | 8.09 | Non-TACE-overexpressing cells | [4] |

| sAPPα Release (Muscarinic Stimulated) | (S,S)-TAPI-1 | 3.61 | M3-stimulated sAPPα release | [4] |

| sAPPα Release (TACE-dependent) | (S,S)-TAPI-1 | 0.92 | TACE-overexpressing cells | |

| TNF-α, IL-6R, TNFRI, TNFRII Release | TAPI-1 (isomer not specified) | 5-100 | Varies by target |

Table 1: Inhibitory Activity of (S,S)-TAPI-1 and TAPI-1 on sAPPα and Cytokine Release.

Stereoselective Synthesis of (S,S)-TAPI-1

A detailed, step-by-step protocol for the stereoselective synthesis of (S,S)-TAPI-1 is not publicly available. However, based on the general principles of peptide synthesis and the synthesis of related hydroxamic acid inhibitors, a plausible synthetic route can be outlined. The synthesis would involve the coupling of three key chiral building blocks: an (S)-configured N-protected amino acid with a naphthalene side chain, an (S)-configured alanine derivative, and an (R)-configured hydroxamic acid precursor. The stereochemistry at each step is crucial for the final activity of the molecule.

A generalized workflow for such a synthesis is depicted below:

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of (S,S)-TAPI-1.

TACE (ADAM17) Inhibition Assay (Fluorimetric)

This protocol describes a method to measure the in vitro inhibitory activity of (S,S)-TAPI-1 against purified TACE.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM FRET peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 0.01% Brij-35)

-

(S,S)-TAPI-1

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO.

-

Create a serial dilution of (S,S)-TAPI-1 in assay buffer.

-

In a 96-well black microplate, add the diluted (S,S)-TAPI-1 solutions. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.

-

Add the recombinant human TACE to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 490 nm/520 nm for 5-FAM) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of (S,S)-TAPI-1 and calculate the IC50 value using a suitable software.

MMP Inhibition Assay (Fluorimetric)

This protocol outlines a method to assess the inhibitory effect of (S,S)-TAPI-1 on a specific MMP.

Materials:

-

Recombinant human MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

(S,S)-TAPI-1

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions, followed by inactivation of APMA.

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO and create a serial dilution in assay buffer.

-

In a 96-well black microplate, add the diluted (S,S)-TAPI-1 solutions, a vehicle control, and a no-enzyme control.

-

Add the activated MMP to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.

-

Start the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

-

Calculate the reaction rates and determine the IC50 value for (S,S)-TAPI-1 against the specific MMP.

Cell-Based TNF-α Shedding Assay

This protocol describes a cell-based assay to measure the inhibition of TNF-α release from stimulated cells.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

(S,S)-TAPI-1

-

DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prepare serial dilutions of (S,S)-TAPI-1 in cell culture medium.

-

Pre-treat the differentiated THP-1 cells with the diluted (S,S)-TAPI-1 or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS to induce TNF-α production and shedding. Include an unstimulated control.

-

Incubate the cells for 4-6 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α shedding for each concentration of (S,S)-TAPI-1 and determine the IC50 value.

Conclusion

(S,S)-TAPI-1 is a significant molecule in the field of metalloproteinase inhibition. Its stereospecificity highlights the importance of three-dimensional structure in drug design. While a complete comparative profile of all its stereoisomers is not yet fully elucidated in public literature, the available data on (S,S)-TAPI-1 demonstrates its potent inhibitory activity against TACE and MMPs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of (S,S)-TAPI-1 and similar compounds. Future research focusing on the stereoselective synthesis and a comprehensive comparative biological evaluation of all TAPI-1 isomers will be invaluable for the development of more targeted and effective therapies for inflammatory diseases and cancer.

References

- 1. Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sAPP-α modulates β-secretase activity and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic Basis of Selectivity in the Interactions of Tissue Inhibitors of Metalloproteinases N-domains with Matrix Metalloproteinases-1, -3, and -14 - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1: A Technical Guide to its Application in Diverse Research Fields

(S,S)-TAPI-1 , an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, has emerged as a critical tool for researchers in immunology, oncology, and neuroscience. Its primary mechanism of action lies in the potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), and various Matrix Metalloproteinases (MMPs). This inhibitory action modulates critical cellular processes by preventing the shedding of a wide array of cell surface proteins, thereby impacting inflammation, cancer progression, and neurodegeneration. This technical guide provides an in-depth overview of the core research areas utilizing (S,S)-TAPI-1, complete with quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Research Areas and Mechanism of Action

(S,S)-TAPI-1 is predominantly utilized in the following research domains:

-

Immunology and Inflammation: By inhibiting TACE, (S,S)-TAPI-1 blocks the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and the shedding of cytokine receptors like the p60 TNF receptor and the Interleukin-6 receptor (IL-6R). This activity makes it a valuable tool for studying and potentially mitigating inflammatory responses.

-

Cancer Research: TACE and MMPs are frequently overexpressed in cancerous tissues, contributing to tumor growth, invasion, and metastasis. (S,S)-TAPI-1 is employed to investigate the role of these proteases in cancer biology. Studies have shown its efficacy in inhibiting cancer cell viability, migration, and invasion, as well as enhancing sensitivity to chemotherapeutic agents like cisplatin.[1][2][3] A key pathway implicated in these effects is the NF-κB signaling cascade.

-

Neuroscience and Alzheimer's Disease: TACE is one of the α-secretases involved in the non-amyloidogenic processing of the Amyloid Precursor Protein (APP). By modulating TACE activity, (S,S)-TAPI-1 influences the production of the neuroprotective soluble APPα (sAPPα) fragment. This has significant implications for research into Alzheimer's disease, where the accumulation of amyloid-β peptide is a central pathological hallmark.

Quantitative Data: Inhibitory Potency

The inhibitory activity of TAPI-1, of which (S,S)-TAPI-1 is an isomer, has been quantified against its primary targets and its effects on cellular processes. The following table summarizes key IC50 values.

| Target/Process | System | IC50 Value | Reference |

| TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 µM | |

| Muscarinic receptor-stimulated sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 3.61 µM | |

| Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 µM |

Signaling Pathways and Experimental Workflows

To visually represent the intricate cellular processes modulated by (S,S)-TAPI-1, the following diagrams have been generated using the DOT language.

(S,S)-TAPI-1 Inhibition of the NF-κB Signaling Pathway in Cancer

(S,S)-TAPI-1 in the Modulation of APP Processing

General Experimental Workflow for Cell Viability Assay

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments involving (S,S)-TAPI-1. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (WST-1 Method)

This protocol assesses the effect of (S,S)-TAPI-1 on cell proliferation and cytotoxicity.

Materials:

-

Target cells in culture

-

96-well cell culture plates

-

Complete culture medium

-

(S,S)-TAPI-1 stock solution (in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of (S,S)-TAPI-1 in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of (S,S)-TAPI-1. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can also be used.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

Cell Migration and Invasion Assay (Transwell Method)

This assay evaluates the effect of (S,S)-TAPI-1 on the migratory and invasive potential of cells.

Materials:

-

Target cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

(S,S)-TAPI-1

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Preparation of Inserts (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. If testing the effect of (S,S)-TAPI-1, include the desired concentration of the inhibitor in the cell suspension.

-

Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's migratory/invasive capacity.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/non-invaded cells.

-

Staining: Fix the cells that have migrated to the bottom of the insert membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water. Allow the membrane to dry. Using a microscope, count the number of stained cells in several random fields of view. The average number of cells per field is used to quantify migration/invasion.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to determine the effect of (S,S)-TAPI-1 on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

-

Target cells

-

(S,S)-TAPI-1

-

Stimulating agent (e.g., TNF-α)

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-β-actin for cytoplasmic fraction, anti-Lamin B1 or anti-Histone H3 for nuclear fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the desired concentrations of (S,S)-TAPI-1 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 30 minutes) to induce p65 translocation.

-

Protein Extraction: Wash the cells with cold PBS. Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe for loading controls (β-actin for cytoplasm, Lamin B1/Histone H3 for nucleus).

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 in (S,S)-TAPI-1 treated samples compared to the stimulated control indicates inhibition of NF-κB translocation.

References

- 1. europeanreview.org [europeanreview.org]

- 2. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1: A Technical Guide for the Study of Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases represent a significant global health challenge, and the development of targeted therapeutics is a key focus of modern drug discovery. A crucial mediator in the inflammatory cascade is the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a cell surface protease responsible for the "shedding" of a wide array of signaling molecules, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), interleukin-6 receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR). The release of these molecules from the cell surface initiates downstream signaling pathways that drive inflammation.

(S,S)-TAPI-1 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant activity against TACE/ADAM17. As an isomer of the more broadly studied TAPI-1, (S,S)-TAPI-1 offers a valuable tool for dissecting the role of ADAM17-mediated shedding in various inflammatory processes. This technical guide provides an in-depth overview of (S,S)-TAPI-1, its mechanism of action, and its application in the study of inflammatory diseases. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: Inhibition of TACE/ADAM17-Mediated Ectodomain Shedding

The primary mechanism of action of (S,S)-TAPI-1 in the context of inflammatory diseases is the inhibition of TACE (ADAM17). ADAM17 is a zinc-dependent metalloproteinase that cleaves the extracellular domains (ectodomains) of numerous transmembrane proteins, releasing them into the extracellular space. This process, known as ectodomain shedding, is a critical step in the activation and propagation of inflammatory signals.

By inhibiting ADAM17, (S,S)-TAPI-1 effectively blocks the shedding of key inflammatory mediators, thereby attenuating downstream inflammatory signaling. The principal substrates of ADAM17 relevant to inflammation include:

-

Tumor Necrosis Factor-α (TNF-α): A potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

-

Interleukin-6 Receptor (IL-6R): The shedding of IL-6R leads to the formation of a soluble receptor (sIL-6R) that can bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as IL-6 trans-signaling, which is predominantly pro-inflammatory.[1][2][3][4]

-

Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 cleaves and activates several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[5] The activation of EGFR signaling can contribute to inflammatory responses and tissue remodeling.

The inhibition of ADAM17 by (S,S)-TAPI-1 leads to the suppression of these signaling pathways, resulting in a reduction of the inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data for TAPI-1 and its isomers, providing insights into their inhibitory potency and effective concentrations in various experimental settings.

Table 1: In Vitro Inhibitory Activity of TAPI-1 and (S,S)-TAPI-1

| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference(s) |

| (S,S)-TAPI-1 | M3-stimulated sAPPα release | TACE-overexpressing cells | 0.92 µM | |

| (S,S)-TAPI-1 | M3-stimulated sAPPα release | HEK293 cells | 3.61 µM | |

| (S,S)-TAPI-1 | Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 µM | |

| TAPI-1 | Constitutive sAPPα release | HEK293 cells | 8.09 µM | |

| TAPI-1 | Muscarinic receptor-stimulated sAPPα release | HEK293 cells expressing M3 receptors | 3.61 µM | |

| TAPI-1 | TACE-dependent constitutive sAPPα release | Co-transfected APP(695) cells | 920 nM | |

| TAPI-1 | TNF-α release | - | 50-100 mM | |

| TAPI-1 | IL-6R release | - | 5-10 mM | |

| TAPI-1 | TNFRI release | - | 5-10 mM | |

| TAPI-1 | TNFRII release | - | 25-50 mM |

Table 2: In Vivo Efficacy of TAPI-1 in Inflammatory Models

| Animal Model | Disease | Compound | Dosage | Route of Administration | Key Findings | Reference(s) |

| Male Swiss albino mice | Staphylococcus aureus-induced septic arthritis | TAPI-1 | 10 mg/kg body weight | Intraperitoneal | Significantly reduced arthritis severity, paw swelling, and bone-cartilage destruction. Lowered levels of sTNF-α and sTNFR-1. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (S,S)-TAPI-1 to study its effects on inflammatory processes.

Fluorometric TACE Inhibitor Screening Assay

This protocol is adapted from commercially available TACE inhibitor screening kits and can be used to determine the inhibitory activity of (S,S)-TAPI-1 against TACE.

Materials:

-

TACE Assay Buffer

-

Recombinant TACE Enzyme

-

TACE Substrate (FRET-based)

-

(S,S)-TAPI-1

-

Inhibitor Control (e.g., GM6001)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 318/449 nm)

Procedure:

-

Reagent Preparation:

-

Warm TACE Assay Buffer to room temperature.

-

Reconstitute the TACE enzyme in TACE Assay Buffer to the recommended concentration. Aliquot and store at -80°C.

-

Prepare a stock solution of (S,S)-TAPI-1 in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

Prepare serial dilutions of (S,S)-TAPI-1 in TACE Assay Buffer at 4 times the final desired concentration.

-

Add 25 µL of the diluted (S,S)-TAPI-1, inhibitor control, or TACE Assay Buffer (for enzyme control) to the wells of the 96-well plate.

-

Prepare the TACE enzyme solution by diluting the reconstituted enzyme in TACE Assay Buffer. Add 50 µL of the enzyme solution to each well.

-

Mix gently and incubate the plate at 37°C for 5 minutes.

-

Prepare the substrate solution by diluting the TACE substrate in TACE Assay Buffer.

-

Add 25 µL of the substrate solution to each well to initiate the reaction.

-

Immediately measure the fluorescence (R1) at Ex/Em = 318/449 nm in kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of (S,S)-TAPI-1 using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100

-

Plot the percent inhibition against the log concentration of (S,S)-TAPI-1 and determine the IC50 value using a suitable curve-fitting software.

-

Cell-Based Cytokine Shedding Assay (TNF-α Release from LPS-Stimulated Monocytes)

This protocol describes how to measure the inhibitory effect of (S,S)-TAPI-1 on the release of soluble TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1 or primary human monocytes).

Materials:

-

THP-1 cells (or isolated primary monocytes)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

(S,S)-TAPI-1

-

96-well cell culture plate

-

Human TNF-α ELISA kit

-

Centrifuge

Procedure:

-

Cell Culture and Seeding:

-

Culture THP-1 cells according to standard protocols.

-

Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.

-

Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

-

Inhibitor Treatment and Stimulation:

-

The next day, prepare serial dilutions of (S,S)-TAPI-1 in culture medium at 2 times the final desired concentration.

-

Prepare a 2X LPS solution in culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

-

Carefully remove the old medium from the wells.

-

Add 50 µL of the 2X (S,S)-TAPI-1 dilutions to the respective wells.

-

Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control. Add 50 µL of medium to the unstimulated control wells.

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for the TNF-α ELISA.

-

Calculate the concentration of TNF-α in each sample.

-

Determine the percent inhibition of TNF-α release for each concentration of (S,S)-TAPI-1 relative to the LPS-stimulated control.

-

Plot the percent inhibition against the log concentration of (S,S)-TAPI-1 to determine the IC50 value.

-

In Vivo Model of Staphylococcus aureus-Induced Arthritis in Mice

This protocol provides a framework for inducing septic arthritis in mice and evaluating the therapeutic potential of (S,S)-TAPI-1.

Materials:

-

Male Swiss albino mice

-

Staphylococcus aureus (e.g., strain LS-1)

-

(S,S)-TAPI-1

-

Sterile saline

-

Syringes and needles for intravenous and intraperitoneal injections

-

Calipers for measuring paw swelling

Procedure:

-

Induction of Arthritis:

-

Culture S. aureus to the desired concentration (e.g., 5 x 10^6 cells/mouse).

-

Inject the bacterial suspension intravenously into the tail vein of the mice.

-

-

Treatment with (S,S)-TAPI-1:

-

Prepare a solution of (S,S)-TAPI-1 in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween-80).

-

Administer (S,S)-TAPI-1 intraperitoneally at the desired dosage (e.g., 10 mg/kg body weight) at regular intervals post-infection.

-

A control group should receive the vehicle only.

-

-

Assessment of Arthritis:

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling, redness, and joint stiffness.

-

Measure paw thickness using calipers to quantify swelling.

-

At the end of the experiment, euthanize the mice and collect joint tissues for histological analysis to assess inflammation and bone/cartilage destruction.

-

Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α) and soluble receptors (e.g., sTNFR-1) by ELISA.

-

-

Data Analysis:

-

Compare the arthritis index, paw swelling, histological scores, and cytokine levels between the (S,S)-TAPI-1-treated group and the control group using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by (S,S)-TAPI-1 and a typical experimental workflow for its evaluation.

ADAM17-Mediated Shedding and Downstream Signaling

Caption: ADAM17-mediated shedding of inflammatory mediators and its inhibition by (S,S)-TAPI-1.

Experimental Workflow for Evaluating (S,S)-TAPI-1 in an In Vitro Inflammation Model

References

- 1. A metalloprotease inhibitor blocks shedding of the IL-6 receptor and the p60 TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1, an enantiomer of the metalloproteinase inhibitor TAPI-1, is a valuable tool for investigating the roles of "a disintegrin and metalloproteinase" (ADAM) enzymes in the central nervous system. As an inhibitor of ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) and other metalloproteinases, (S,S)-TAPI-1 offers a means to probe the shedding of various cell surface proteins, a process critically involved in neuroinflammation, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.[1] This guide provides an in-depth overview of the applications of (S,S)-TAPI-1 in neuroscience, presenting quantitative data, experimental methodologies, and key signaling pathways.

Core Mechanism of Action

(S,S)-TAPI-1 exerts its effects primarily by inhibiting the proteolytic activity of ADAM17. ADAM17 is a key "sheddase" responsible for the ectodomain cleavage of a wide array of transmembrane proteins, including cytokines, growth factors, and their receptors.[1][2] In the context of neuroscience, this includes substrates like the amyloid precursor protein (APP) and the p75 neurotrophin receptor.[3] By blocking this shedding process, (S,S)-TAPI-1 allows researchers to dissect the functional consequences of these cleavage events in both physiological and pathological conditions.

Quantitative Data

The inhibitory activity of (S,S)-TAPI-1 has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values, providing a reference for experimental design.

| Target/Process | Cell/System Type | IC50 Value | Reference |

| Muscarinic Acetylcholine Receptor M3-Stimulated sAPPα Release | Not specified | 3.61 µM | [1] |

| TACE-Dependent sAPPα Release | TACE-overexpressing cells | 0.92 µM | |

| sAPPα Release | Non-TACE-overexpressing cells | 8.09 µM | |

| Cytokine Receptor Shedding (TAPI-1, stereochemistry not specified) | Not specified | 8.09 µM |

Signaling Pathways

The inhibition of ADAM17 by (S,S)-TAPI-1 can modulate several critical signaling pathways in the nervous system. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.

ADAM17-Mediated APP Processing

ADAM17 functions as an α-secretase, cleaving APP within the amyloid-β (Aβ) domain, thus precluding the formation of amyloidogenic Aβ peptides. Inhibition of ADAM17 by (S,S)-TAPI-1 can therefore influence the levels of soluble APPα (sAPPα) and potentially impact downstream signaling and plaque formation in models of Alzheimer's disease.

Caption: ADAM17-mediated cleavage of APP and its inhibition by (S,S)-TAPI-1.

ADAM17 and Neuroinflammation

ADAM17 is responsible for the shedding of Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine implicated in various neuroinflammatory conditions. By inhibiting this process, (S,S)-TAPI-1 can be used to study the role of TNF-α-mediated signaling in neuroinflammation.

Caption: Inhibition of TNF-α shedding and subsequent neuroinflammatory signaling by (S,S)-TAPI-1.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of (S,S)-TAPI-1 in neuroscience research. The following protocols provide a starting point for in vitro and in vivo studies.

In Vitro: Inhibition of sAPPα Release in Primary Neuronal Cultures

This protocol describes a method to assess the effect of (S,S)-TAPI-1 on the release of sAPPα from primary cortical neurons.

1. Primary Cortical Neuron Culture:

-

Dissect cortices from E18 mouse or rat embryos and dissociate the tissue into single cells using papain or trypsin.

-

Plate the neurons on poly-D-lysine coated plates at a suitable density in a serum-free neuronal culture medium.

-

Maintain the cultures for at least 7 days in vitro (DIV) to allow for neuronal maturation and synapse formation.

2. Treatment with (S,S)-TAPI-1:

-

Prepare a stock solution of (S,S)-TAPI-1 in DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., ranging from 0.1 to 10 µM).

-

Replace the culture medium of the primary neurons with the medium containing (S,S)-TAPI-1 or vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

3. Quantification of sAPPα:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Quantify the concentration of sAPPα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalize the sAPPα levels to the total protein concentration of the corresponding cell lysate.

Caption: Workflow for assessing (S,S)-TAPI-1's effect on sAPPα release.

In Vivo: Intracerebroventricular (ICV) Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for administering (S,S)-TAPI-1 directly into the brain of a transgenic mouse model of Alzheimer's disease to assess its effects on neuropathology.

1. Animal Model and Stereotaxic Surgery:

-

Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Drill a small burr hole in the skull over the lateral ventricle.

-

Slowly infuse a solution of (S,S)-TAPI-1 (dissolved in a vehicle compatible with in vivo use, such as a solution containing DMSO, PEG300, and Tween80) or vehicle control into the lateral ventricle using a microinjection pump.

2. Post-operative Care and Tissue Collection:

-

Suture the incision and provide appropriate post-operative care, including analgesics.

-

Allow the animals to recover and continue the treatment for the desired duration (e.g., daily or weekly injections).

-

At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix it in 4% paraformaldehyde before cryoprotection in sucrose.

3. Neuropathological Analysis:

-

Section the brain using a cryostat or vibratome.

-

Perform immunohistochemistry to detect amyloid plaques (e.g., using anti-Aβ antibodies), neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes), and synaptic markers.

-

Quantify the plaque load, glial activation, and synaptic density in relevant brain regions (e.g., hippocampus and cortex) using image analysis software.

Caption: General workflow for in vivo evaluation of (S,S)-TAPI-1 in an AD mouse model.

Conclusion and Future Directions

(S,S)-TAPI-1 is a potent inhibitor of ADAM17 and serves as a critical research tool in neuroscience. Its ability to modulate the shedding of key neuronal proteins provides a means to investigate fundamental processes in neuroinflammation, neurodegeneration, and synaptic function. While the available data provides a strong foundation for its use, further research is needed to fully elucidate the stereospecific effects of (S,S)-TAPI-1 compared to its (R,R)-enantiomer in various neuronal contexts. Moreover, additional in vivo studies are warranted to explore its therapeutic potential for neurological disorders. This guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the capabilities of (S,S)-TAPI-1 to advance our understanding of the nervous system and develop novel therapeutic strategies.

References

- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibodies targeting ADAM17 reverse neurite outgrowth inhibition by myelin-associated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S,S)-TAPI-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAPI-1 is a stereoisomer of TAPI-1, a potent broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] Its primary mechanism of action involves chelating the zinc ion within the active site of these metalloproteinases.[3] By inhibiting TACE, (S,S)-TAPI-1 effectively blocks the proteolytic cleavage, or "shedding," of the extracellular domains of various transmembrane proteins.[2] This includes inflammatory cytokines like TNF-α, cytokine receptors such as the IL-6 receptor, and ligands for the Epidermal Growth Factor Receptor (EGFR). Consequently, (S,S)-TAPI-1 is a valuable research tool for investigating signaling pathways involved in inflammation, cancer cell proliferation, migration, and immune responses.

Mechanism of Action

(S,S)-TAPI-1 exerts its biological effects by inhibiting the enzymatic activity of TACE (ADAM17). TACE is a cell-surface protease responsible for cleaving the membrane-bound precursors of numerous signaling molecules to release their soluble, active forms. By blocking TACE, (S,S)-TAPI-1 prevents the shedding of these substrates, thereby modulating their downstream signaling pathways.

Caption: Mechanism of TACE inhibition by (S,S)-TAPI-1.

Signaling Pathway Modulation

3.1. Inhibition of EGFR Signaling Pathway

TACE-mediated cleavage of EGFR ligands, such as Transforming Growth Factor-α (TGF-α), is a key mechanism for EGFR transactivation. By inhibiting TACE, (S,S)-TAPI-1 prevents the release of these ligands, thereby suppressing EGFR activation and downstream pro-proliferative pathways like the Ras-Raf-MEK-ERK cascade.

Caption: Inhibition of the EGFR signaling cascade by (S,S)-TAPI-1.

3.2. Suppression of NF-κB Signaling

Studies have demonstrated that TAPI-1 can suppress the activation of the NF-κB signaling pathway. This is significant as NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune responses. The inhibitory effect may be linked to the blockage of TNF-α release, a potent activator of the NF-κB pathway.

Caption: Suppression of the NF-κB signaling pathway by (S,S)-TAPI-1.

Quantitative Data

The inhibitory concentration (IC50) of TAPI-1 varies depending on the cell type, substrate, and experimental conditions.

| Target / Process | Cell Line / System | IC50 Value | Reference |

| Constitutive sAPPα Release | HEK293 cells | 8.09 µM | |

| Muscarinic Receptor-Stimulated sAPPα Release | HEK293 cells (expressing M3 receptors) | 3.61 µM | |

| TACE-dependent APP(695) Release | TACE-overexpressing cells | 0.92 µM | |

| ADAM17 Activity (in vitro) | Murine Embryonic Fibroblasts (mEFs) | 128.0 ± 0.9 nM | |

| TACE Activity | - | 8.09 µM |

Experimental Protocols

5.1. Preparation of (S,S)-TAPI-1 Stock Solution

(S,S)-TAPI-1 is typically soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution : To prepare a 10 mM stock solution, dissolve 5.0 mg of (S,S)-TAPI-1 (MW: 499.60 g/mol ) in 1.0 mL of fresh, anhydrous DMSO.

-

Mixing : Vortex thoroughly until the solid is completely dissolved.

-

Aliquoting & Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Note : The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

5.2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with (S,S)-TAPI-1.

Caption: General experimental workflow for cell culture studies.

5.3. Protocol: Inhibition of LPS-Induced TNF-α Release

This protocol details how to use (S,S)-TAPI-1 to inhibit the release of soluble TNF-α from monocytic cells, such as THP-1 or RAW 264.7, following stimulation with lipopolysaccharide (LPS).

-

Cell Seeding : Seed THP-1 or RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere or stabilize overnight.

-

Pre-treatment : The next day, replace the old medium with fresh, serum-free (or low-serum) medium containing various concentrations of (S,S)-TAPI-1 (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control. Incubate for 1-2 hours.

-

Stimulation : Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Do not add LPS to negative control wells.

-

Incubation : Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Analysis : Quantify the concentration of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

5.4. Protocol: Cell Viability Assay

It is crucial to determine if the observed effects of (S,S)-TAPI-1 are due to specific pathway inhibition or general cytotoxicity. A CCK-8 or MTT assay can be used for this purpose.

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment : Replace the medium with fresh medium containing a serial dilution of (S,S)-TAPI-1 (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation : Incubate the cells for the duration of your longest experiment (e.g., 24, 48, or 72 hours).

-

Assay : Add the CCK-8 or MTT reagent to each well according to the manufacturer's protocol.

-

Measurement : After the appropriate incubation time with the reagent, measure the absorbance using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help determine the non-toxic working concentration range for your specific cell line. Studies on esophageal squamous cell carcinoma cells (TE-1 and Eca109) showed that concentrations of 10 and 20 µM significantly decreased cell viability after 24 hours, while 5 µM had no obvious effect.

References

Application Notes and Protocols for the Preparation of (S,S)-TAPI-1 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs).[1][2] It is a structural analog of TAPI-0 but exhibits greater stability in serum. Due to its inhibitory activity, (S,S)-TAPI-1 is a valuable tool in studying the roles of TACE and MMPs in various physiological and pathological processes, including inflammation and cancer. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of (S,S)-TAPI-1 stock solutions in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative data for (S,S)-TAPI-1 and DMSO.

| Property | Value | Reference(s) |

| (S,S)-TAPI-1 | ||

| Molecular Weight | 499.60 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility in DMSO | ≥ 24.98 mg/mL; up to 99 mg/mL (198.15 mM) | |

| Storage (Powder) | 3 years at -20°C | |

| DMSO | ||

| Molecular Weight | 78.13 g/mol | |

| Density | 1.1004 g/cm³ | |

| Boiling Point | 189 °C | |

| Melting Point | 19 °C |

Experimental Protocol: Preparation of a 10 mM (S,S)-TAPI-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (S,S)-TAPI-1 in DMSO. This is a commonly used concentration for in vitro experiments.

Materials:

-

(S,S)-TAPI-1 powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the (S,S)-TAPI-1 powder to equilibrate to room temperature before opening the container to prevent condensation.

-

-

Weighing (S,S)-TAPI-1:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out the desired amount of (S,S)-TAPI-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.996 mg of (S,S)-TAPI-1.

-

Calculation:

-